molecular formula C22H24N4O4S B2588556 Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate CAS No. 1706017-23-3

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B2588556
CAS No.: 1706017-23-3
M. Wt: 440.52
InChI Key: ZGIVVTPGOSNOAS-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate generally involves multi-step reactions. Typically, the process starts with the formation of the oxadiazole ring through the cyclization of an appropriate hydrazide with a carboxylic acid derivative. Following this, the piperidine ring is introduced through nucleophilic substitution reactions. The final step often involves the carbamation of the amino group with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods Industrial-scale production of this compound can vary, but it generally follows the same synthetic routes as described above, optimized for large-scale operations. Batch reactors or continuous flow reactors can be employed to ensure a consistent supply of intermediates and final product. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the thiophene ring.

  • Reduction: Certain functional groups within the molecule, such as the oxadiazole ring, can be reduced under specific conditions.

  • Substitution: The benzyl carbamate moiety makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas under catalytic conditions.

  • Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.

Major Products Formed The primary products formed during these reactions depend on the specific conditions and reagents used but may include various substituted derivatives of the parent compound or fully reduced products.

Scientific Research Applications

Chemistry In the field of chemistry, Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology In biological research, this compound can serve as a scaffold for developing enzyme inhibitors or receptor modulators.

Medicine Its unique structure lends itself to the development of potential therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.

Industry In industrial applications, the compound is used in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.

Mechanism of Action

Mode of Action The compound exerts its effects primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can play a crucial role in binding to active sites, while the piperidine ring enhances its interaction with hydrophobic pockets within proteins.

Molecular Targets and Pathways Key molecular targets include cyclooxygenase enzymes in anti-inflammatory applications or kinase receptors in cancer research. The precise pathways involved often require further empirical investigation but generally include modulation of enzyme activity or inhibition of receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Other Compounds Similar compounds include other carbamate derivatives and oxadiazole-containing molecules. For example, Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate shares structural similarities but differs significantly in its biological activity and chemical reactivity.

Uniqueness of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate What sets this compound apart is its integration of multiple pharmacophores within a single molecule, providing a versatile platform for drug development and material science.

Similar compounds include:

  • Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate

  • 3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives

  • Piperidine-based carbamates

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c27-20(12-23-22(28)29-14-16-5-2-1-3-6-16)26-9-4-7-17(13-26)11-19-24-21(25-30-19)18-8-10-31-15-18/h1-3,5-6,8,10,15,17H,4,7,9,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIVVTPGOSNOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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